amine dihydrochloride CAS No. 1258639-61-0](/img/structure/B1522825.png)
[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride
Übersicht
Beschreibung
“Cyclopropyl(pyridin-3-yl)methylamine dihydrochloride” is a chemical compound with the IUPAC name cyclopropyl-N-methyl3-pyridinylmethanamine dihydrochloride . It has a molecular weight of 235.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-11-10 (8-4-5-8)9-3-2-6-12-7-9;;/h2-3,6-8,10-11H,4-5H2,1H3;2*1H . This indicates that the compound consists of a cyclopropyl group, a pyridin-3-yl group, and a methylamine group. The two chloride ions are associated with the amine group, forming a dihydrochloride salt.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Cyclopropane Functionalization in Medicinal Chemistry
Cyclopropane rings, including derivatives similar to Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride, are widely utilized in medicinal chemistry due to their unique spatial and electronic properties, combined with high metabolic stability. For instance, Gagnon et al. (2007) developed an expedient method to directly transfer the cyclopropyl group to the nitrogen of heterocycles or amides, highlighting the cyclopropyl group's importance in pharmaceuticals due to its presence in nitrogenated compounds Gagnon et al., 2007.
Synthesis of Pyrroles and Imidazo-fused Heteroaromatics
Cyclopropylamine derivatives are employed in various syntheses, such as the formation of pyrroles from cyclopropanes and amines through an iron-mediated reaction, indicating the role of cyclopropylamine structures in synthesizing heterocyclic motifs (Snieckus & Frota, 2015). Additionally, pyridinium N-(heteroaryl)aminides, similar in structure to Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride, are used as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal cycloaddition, offering convergent and regioselective access to imidazo-fused heteroaromatics (Garzón & Davies, 2014). This showcases the compound's potential in facilitating complex organic transformations Snieckus & Frota, 2015; Garzón & Davies, 2014.
Crystallographic Analysis in Fungicides
Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride, due to its structural similarities with cyprodinil, may be significant in crystallography for understanding molecular geometry, as demonstrated by Jeon et al. (2015), who analyzed the crystal structure of cyprodinil to understand its molecular interactions and geometric conformations Jeon et al., 2015.
N-dealkylation Studies in Biochemistry
The compound's cyclopropylamine structure is relevant in biochemistry studies, like the investigation of the oxidative N-dealkylation of cyclopropylamines by horseradish peroxidase to understand the metabolism and biochemical fate of such compounds (Shaffer, Morton, & Hanzlik, 2001) Shaffer et al., 2001.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-11-10(8-4-5-8)9-3-2-6-12-7-9;;/h2-3,6-8,10-11H,4-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNMZACYRLDGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




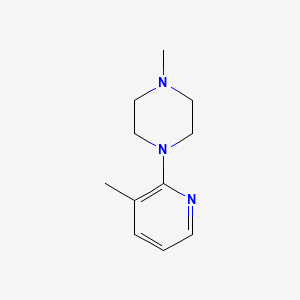
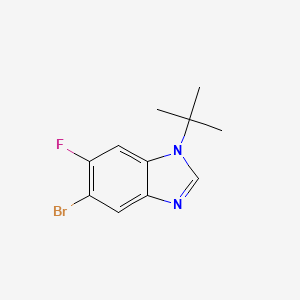


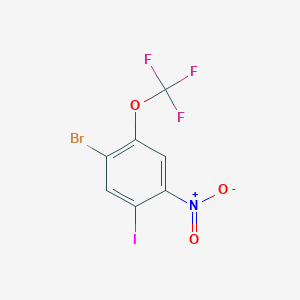

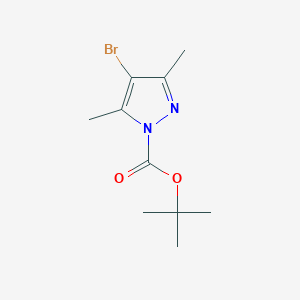
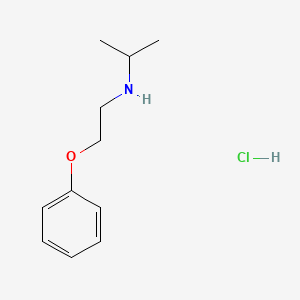

![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)